N-(3-(Furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide
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Description
The compound N-(3-(Furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide is a novel molecule that appears to be related to various heterocyclic compounds with potential biological activities. The related compounds have been synthesized and studied for their antibacterial and antiviral properties, indicating the significance of such structures in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrazoline derivatives has been reported through the cyclization of various chalcone precursors with N-substituted phenyl hydrazine in the presence of acetic acid in ethanol . Similarly, the synthesis of other heterocyclic compounds, including pyrazole, pyridazinone, oxadiazole, triazole, thiazolidine, and thioxopyrimidine derivatives, has been achieved using different starting materials and reaction conditions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and ESI-MS, along with elemental analyses to confirm their purities . These techniques are crucial for determining the structure of the compound and ensuring the correct synthesis.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored, with some derivatives undergoing cyclization reactions to form new heterocyclic structures . The reactivity of the compound may also involve interesting transformations, particularly in the presence of reagents like hydroxylamine hydrochloride, which has been shown to induce ring cleavage and cyclization in related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized in the context of their biological activities. For instance, the antibacterial activity of pyrazoline derivatives has been evaluated against various bacterial strains, and their minimum inhibitory concentrations (MICs) have been determined . Additionally, some heterocyclic compounds have shown promising antiviral activity against the H5N1 avian influenza virus, with their effects quantified using EC50 and LD50 values . The compound may also exhibit similar properties, which would be of interest for further pharmacological studies.
Scientific Research Applications
Antimicrobial and Anticancer Applications
- A study on pyrazole and imidazole derivatives, including compounds with furan moieties, demonstrated antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
- Novel pyrazolopyrimidines derivatives were synthesized for evaluation as anticancer and anti-5-lipoxygenase agents, indicating the relevance of pyrazole derivatives in cancer and inflammation-related research (Rahmouni et al., 2016).
- Research on heterocyclic compounds based on furanone derivatives showed anti-avian influenza virus activity, highlighting their potential in antiviral drug development (Flefel et al., 2012).
Synthesis and Characterization of Novel Compounds
- The synthesis and characterization of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on pyrazolo-pyridine amines revealed a pathway for developing various heterocyclic compounds, which could be pivotal in pharmaceutical chemistry (El-Essawy & Rady, 2011).
- A study explored the synthesis of pyrimidine derivatives based on the reactions with N,N-binucleophilic reagents, contributing to the pool of biologically active compounds with potential therapeutic applications (Aniskova, Grinev, & Yegorova, 2017).
properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O3/c32-24(14-13-18-8-3-1-4-9-18)28-23-16-21(22-12-7-15-34-22)30-31(23)26-27-20(17-25(33)29-26)19-10-5-2-6-11-19/h1-12,15-17H,13-14H2,(H,28,32)(H,27,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHGYEOUOCIXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135955474 |
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